molecular formula C14H22N4O3 B2878949 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1251682-30-0

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No.: B2878949
CAS No.: 1251682-30-0
M. Wt: 294.355
InChI Key: JDVDWJXTMUMVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group linked to a 2-methoxyethyl chain and a 5-cyclopropyl-1,3,4-oxadiazole moiety.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-20-9-6-15-14(19)18-7-4-11(5-8-18)13-17-16-12(21-13)10-2-3-10/h10-11H,2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVDWJXTMUMVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings and Implications

Oxadiazole Moieties : The 5-cyclopropyl-1,3,4-oxadiazole group is critical for metabolic stability and target engagement across analogs .

Solubility vs. Bioactivity: Methoxyethyl (target compound) and aminophenyl (AB1) groups enhance solubility, whereas sulfamoyl (LMM5, LMM11) and benzamide groups prioritize binding affinity .

Piperidine vs. Pyridine : The piperidine-carboxamide in the target compound may confer better conformational control compared to pyridine-based analogs like 28b .

Preparation Methods

Hydrazide Formation and Cyclization

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides. For the target compound, the piperidine-4-carbohydrazide intermediate is first prepared by treating piperidine-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate. Subsequent acylation with cyclopropanecarbonyl chloride yields the diacylhydrazide, which undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole ring.

Example Protocol:

  • Piperidine-4-carboxylic acid (1 eq) is treated with SOCl₂ to form the acid chloride.
  • The acid chloride is reacted with hydrazine hydrate (2 eq) in ethanol to yield piperidine-4-carbohydrazide.
  • Cyclopropanecarbonyl chloride (1.2 eq) is added dropwise to the hydrazide in pyridine, stirred for 12 h at 0–5°C.
  • The diacylhydrazide is cyclized with POCl₃ (3 eq) at 80°C for 6 h, yielding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine.

Microwave-Assisted Methods

Microwave irradiation significantly accelerates the cyclization step. A mixture of piperidine-4-carbohydrazide and cyclopropanecarbonyl chloride in glacial acetic acid (GAA) irradiated at 210 W for 10–15 min achieves 85–90% yield, compared to 60–65% under conventional heating. This method reduces side reactions and improves purity.

Green Chemistry Approaches

Cesium tungstophosphoric acid (CsPW), a reusable solid acid catalyst, enables cyclization in water at room temperature. The diacylhydrazide is stirred with CsPW (10 mol%) in H₂O for 2 h, affording the oxadiazole in 88% yield. This approach eliminates toxic solvents and simplifies purification.

Introduction of the N-(2-Methoxyethyl)Carboxamide Group

Acylation of Secondary Amines

The secondary amine of the piperidine-oxadiazole intermediate is acylated with 3-methoxypropanoic acid using coupling agents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate amide bond formation at 25°C, yielding the carboxamide in 75–80% yield.

Optimization Note:

  • Base Selection: Triethylamine (TEA) outperforms N,N-diisopropylethylamine (DIPEA) in minimizing racemization.
  • Solvent: DMF > dichloromethane (DCM) due to better solubility of the polar intermediates.

Alternative Isocyanate Route

Reaction with 2-methoxyethyl isocyanate in tetrahydrofuran (THF) at 0°C produces the urea derivative as a byproduct (15–20%). To suppress this, slow addition of the isocyanate (0.5 eq/h) and rigorous exclusion of moisture are critical.

Overall Synthetic Routes and Optimization

Sequential vs. Convergent Approaches

  • Sequential Route: Oxadiazole formation followed by carboxamide acylation (Total yield: 62%).
  • Convergent Route: Parallel synthesis of oxadiazole and carboxamide intermediates, followed by coupling (Total yield: 58%). The sequential method is preferred for scalability.

Yield Comparison of Key Steps

Step Method Yield (%) Purity (%)
Oxadiazole cyclization POCl₃, reflux 65 95
Oxadiazole cyclization Microwave, GAA 90 98
Carboxamide acylation EDC/HOBt, DMF 80 97
Carboxamide acylation Isocyanate, THF 70 85

Analytical Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.85–3.10 (m, 4H, piperidine), 3.40 (s, 3H, OCH₃), 3.60–3.75 (m, 2H, CH₂O).
  • HRMS (ESI): m/z calc. for C₁₅H₂₃N₄O₃ [M+H]⁺: 323.1812; found: 323.1815.
  • HPLC Purity: 98.5% (C18 column, 70:30 H₂O/ACN).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.